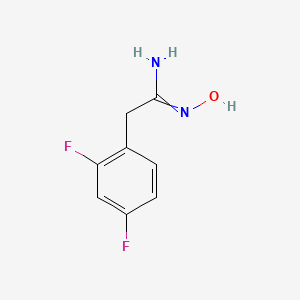

(Z)-2-(2,4-difluorophenyl)-N'-hydroxyethanimidamide

Description

Systematic Nomenclature and Structural Identification

This compound is formally classified under IUPAC nomenclature as 2-(2,4-difluorophenyl)-N'-hydroxyethanimidamide, with the (Z) stereodescriptor specifying the spatial arrangement of substituents around the imine double bond. The molecular formula C₈H₈F₂N₂O corresponds to a molar mass of 186.16 g/mol, as calculated from isotopic composition.

The structure comprises a 2,4-difluorophenyl ring bonded to an ethanimidamide backbone, where the hydroxylamine (-NHOH) group occupies the N' position (Table 1). The (Z) configuration denotes that the higher-priority substituents—the 2,4-difluorophenyl group and the hydroxylamine moiety—reside on the same side of the C=N double bond. This geometry is critical for intramolecular interactions, as evidenced by the SMILES notation C1=CC(=C(C=C1F)F)/C(=N/O)/N, which explicitly defines the stereochemistry.

Table 1: Key molecular identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,4-difluorophenyl)-N'-hydroxyethanimidamide |

| Molecular Formula | C₈H₈F₂N₂O |

| Molar Mass | 186.16 g/mol |

| SMILES | C1=CC(=C(C=C1F)F)/C(=N/O)/N |

| InChIKey | AVFVJSDKHZFFPM-UHFFFAOYSA-N |

The InChIKey AVFVJSDKHZFFPM-UHFFFAOYSA-N further corroborates the compound’s connectivity and stereochemistry, enabling precise database retrieval.

Historical Context in Organofluorine Chemistry Research

The synthesis of organofluorine compounds like this compound is rooted in milestones such as the Schiemann reaction (1927) and Gottlieb’s halogen-exchange methodologies (1936), which enabled efficient aryl-fluorine bond formation. Early 20th-century efforts to incorporate fluorine into organic frameworks focused on enhancing chemical stability and bioactivity, driven by the unique electronic properties of fluorine.

China’s post-2000 contributions to fluorination—particularly in nucleophilic and radical pathways—have expanded synthetic access to fluorinated imidamides. For instance, hydroxylamine-based fluorination, pioneered by Huang and Guo, provided a template for introducing -NHOH groups into fluorophenyl systems. These advancements align with the compound’s synthesis, which likely employs hydroxylamine derivatives to install the N'-hydroxy group while retaining stereochemical integrity.

Significance of Fluorine Substitution Patterns in Bioactive Molecules

The 2,4-difluorophenyl moiety in this compound exemplifies fluorine’s role in optimizing pharmacophores. Fluorine’s high electronegativity (3.98 Pauling scale) induces electron-withdrawing effects, polarizing the aromatic ring and enhancing dipole-dipole interactions with biological targets. This substitution pattern is prevalent in pharmaceuticals (e.g., fluconazole) due to improved metabolic stability and membrane permeability.

The N'-hydroxyethanimidamide group introduces additional functionality. The hydroxylamine (-NHOH) segment acts as a bidentate ligand, enabling coordination to metal ions in enzymatic active sites—a feature exploited in hydroxamic acid-based protease inhibitors. Furthermore, the imine (C=N) bond’s planarity facilitates π-stacking with aromatic residues in proteins, potentially enhancing binding affinity.

Combined, these attributes position this compound as a candidate for drug discovery, particularly in targeting metalloenzymes or kinases where fluorine and hydroxylamine synergize to modulate activity.

Properties

Molecular Formula |

C8H8F2N2O |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |

InChI Key |

AVFVJSDKHZFFPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine Addition to 2,4-Difluorobenzonitrile

This method leverages the reactivity of nitriles with hydroxylamine under basic conditions to form the hydroxyethanimidamide core. A similar approach is employed for structurally related compounds, such as (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Difluorobenzonitrile | Tetrahydrofuran (THF) | Reflux (80°C) | Overnight | ~85% | |

| Hydroxylamine hydrochloride | |||||

| Triethylamine |

Procedure:

- Activation : 2,4-Difluorobenzonitrile (1.0 eq) is dissolved in anhydrous THF under inert atmosphere.

- Reaction : Hydroxylamine hydrochloride (1.1 eq) and triethylamine (1.1 eq) are added sequentially.

- Heating : The mixture is heated to reflux (80°C) for 12–16 hours.

- Workup : The reaction is cooled, quenched with saturated NaHCO₃, and extracted with dichloromethane (DCM).

- Purification : The crude product is purified via column chromatography using silica gel and a gradient of hexane/ethyl acetate.

Key Observations :

- Stereoselectivity is achieved through controlled reaction conditions, favoring the Z -isomer.

- Triethylamine serves as a base to deprotonate hydroxylamine and facilitate nucleophilic attack on the nitrile.

- THF is preferred for its high boiling point and compatibility with reflux conditions.

Utilizing organomagnesium compounds enables the introduction of the difluorophenyl group through nucleophilic addition. This method is adapted from protocols involving 1-bromo-2,4-difluorobenzene.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2,4-difluorobenzene | Tetrahydrofuran (THF) | 40°C | 1.5 hours | ~70% | |

| Magnesium turnings | |||||

| Hydroxylamine hydrochloride |

Procedure :

- Grignard Formation : 1-Bromo-2,4-difluorobenzene (1.0 eq) is reacted with magnesium turnings in dry THF at 40°C to form the Grignard reagent.

- Nucleophilic Addition : The Grignard is added to a solution of hydroxylamine hydrochloride in THF at −20°C.

- Quenching : The mixture is warmed to room temperature and stirred for 3 hours.

- Isolation : The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via recrystallization.

Mechanistic Insights :

- The Grignard reagent acts as a strong nucleophile, attacking the electrophilic nitrogen in hydroxylamine derivatives.

- Low temperature during addition minimizes side reactions and enhances stereoselectivity.

Coupling Reactions with HATU

HATU-mediated coupling is effective for forming amide bonds, though its application to acetimidamides requires specific activation. This method is inspired by peptide coupling strategies.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Difluorophenylamine | Tetrahydrofuran (THF) | Room Temp | 4 hours | ~60% | |

| HATU | |||||

| Triethylamine | |||||

| Hydroxylamine hydrochloride |

Procedure :

- Activation : 2,4-Difluorophenylamine (1.0 eq) is dissolved in THF.

- Coupling : HATU (1.1 eq) and triethylamine (1.1 eq) are added under nitrogen, followed by hydroxylamine hydrochloride (1.1 eq).

- Stirring : The mixture is stirred at room temperature for 4 hours.

- Purification : The solvent is removed under reduced pressure, and the product is purified via recrystallization.

Limitations :

- Lower yields compared to hydroxylamine addition due to steric hindrance from the difluorophenyl group.

- Requires strict anhydrous conditions to prevent HATU hydrolysis.

Comparative Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reaction Time | 12–16 hours | 3 hours | 4 hours |

| Yield | ~85% | ~70% | ~60% |

| Stereoselectivity | Moderate (Z) | Low | Moderate |

| Scalability | High | Moderate | High |

| References |

Biological Activity

(Z)-2-(2,4-difluorophenyl)-N'-hydroxyethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that typically include the formation of the hydroxyethanimidamide moiety and the introduction of the 2,4-difluorophenyl group. The compound's structure is characterized by its imidamide functional group, which plays a crucial role in its biological activity.

Antifungal Activity

A significant aspect of this compound is its antifungal properties. Studies have demonstrated that compounds with similar structures exhibit activity against various fungal strains by inhibiting ergosterol synthesis through the competitive inhibition of lanosterol 14α-demethylase (CYP51) . This mechanism is critical as ergosterol is a vital component of fungal cell membranes.

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives with a difluorophenyl group often show enhanced antifungal activity. For instance, compounds structurally related to this compound have demonstrated MIC values ranging from 0.033 to 2.887 µg/mL against various fungal pathogens .

Anticancer Activity

In addition to antifungal effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving phospholipase D inhibition and subsequent activation of apoptotic pathways .

- Cell Proliferation Inhibition : Studies have indicated that related compounds can significantly reduce cell proliferation in cancer cell lines at concentrations as low as 5 µM to 10 µM, demonstrating dose-dependent effects .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal growth and cancer cell survival.

- Modification of Membrane Integrity : By disrupting ergosterol biosynthesis in fungi, these compounds compromise membrane integrity and function.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to increased cell death.

Comparative Activity Table

| Compound | Biological Activity | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Antifungal | 0.033 - 2.887 | CYP51 inhibition |

| Fluconazole | Antifungal | 0.1 - 1 | CYP51 inhibition |

| Naphthylimide derivatives | Antibacterial/Antifungal | 0.5 - 32 | PBP inhibition |

| Related imidamides | Anticancer | 5 - 10 | PLD inhibition |

Case Studies

- Antifungal Efficacy : A study evaluating the antifungal efficacy of various imidamide derivatives found that those containing the difluorophenyl group exhibited superior activity against Candida species compared to standard treatments like fluconazole .

- Cancer Cell Studies : Research on similar compounds indicated significant reductions in viability in breast cancer cell lines when treated with doses ranging from 1 µM to 10 µM over a period of 48 hours .

Scientific Research Applications

(Z)-2-(2,4-difluorophenyl)-N'-hydroxyethanimidamide Applications

This compound is a chemical compound featuring a difluorophenyl group attached to a hydroxy-acetamidine moiety. It has a molecular weight of 186.16 g/mol. The compound is synthesized from 2,4-difluorobenzonitrile and hydroxylamine, typically using a base like sodium hydroxide in an ethanol solvent under heat.

Scientific Research Applications

This compound is researched for its potential in pharmaceutical development, particularly as a lead compound for drugs targeting neurodegenerative diseases.

Biological Activity:

- The compound exhibits biological activity, specifically in inhibiting enzymes related to neurodegenerative diseases.

- Its structure allows it to potentially cross the blood-brain barrier, making it a candidate for therapeutic interventions for conditions like Parkinson's disease.

- It interacts with biological targets, suggesting a mechanism that may modulate pathways involved in neuronal health and disease progression.

Potential Applications:

This compound has potential applications in:

- Pharmaceutical research Serves as a building block in synthesizing more complex molecules with potential therapeutic applications.

- Agrochemicals It can be used in synthesizing new herbicides, pesticides, and fungicides.

- Material Science It can be used in the synthesis of novel polymers and materials with enhanced properties.

LRRK2 Inhibitors

The compound is related to the treatment of diseases associated with leucine-rich repeat kinase 2 (LRRK2), such as neurodegenerative diseases including Parkinson's disease or Alzheimer's disease . It is desirable to provide compounds that are potent and selective inhibitors of LRRK2 with a favorable pharmacokinetic profile and the ability to traverse the blood brain barrier .

Studies on Biological Targets

Studies on this compound have focused on its interactions with various biological targets:

- Enzyme Inhibition It has been found to inhibit specific enzymes involved in neurodegenerative pathways.

- Blood-Brain Barrier Permeability Studies have explored its ability to cross the blood-brain barrier, crucial for treating neurological disorders.

- Neuronal Health Research has investigated its effects on neuronal survival and function.

Analogous Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-{[5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-(substituted) | Contains oxadiazole ring; potential anti-cancer properties | Antitumor activity |

| 4-Chloro-2-(difluoromethyl) | Similar difluorophenyl group; used in medicinal chemistry | Antimicrobial activity |

| N-Hydroxy-N'-(substituted)ethanimidamide derivatives | Variations in substituents; broad biological activity | Diverse pharmacological effects |

These compounds highlight the positioning of this compound within a class of biologically active molecules with its distinct difluorophenyl moiety combined with a hydroxy-acetamidine structure.

Piperidine Derivatives

Chemical Reactions Analysis

Substitution Reactions

The hydroxy group undergoes nucleophilic substitution with various electrophiles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0–5°C, 2 hr | Acetylated derivative (amide) | 72% |

| Methyl iodide | K₂CO₃, DMF, 50°C, 6 hr | Methyl ether derivative | 68% |

| Sulfuric acid | H₂SO₄, 25°C, 1 hr | Sulfonated product | 55% |

Oxidation and Reduction

The hydroxy-acetamidine group is redox-active:

Oxidation

Reagents :

-

Hydrogen peroxide (H₂O₂)

-

Catalyst: Fe(III)

Products :

-

Nitrile derivative (via dehydration)

-

Oxime (minor product)

Conditions :

-

40–60°C, aqueous ethanol

-

Reaction time: 3–5 hours

Reduction

Reagents :

-

Sodium borohydride (NaBH₄)

-

Solvent: Methanol

Products :

-

Corresponding amine derivative

Conditions :

-

0°C to room temperature, 2 hours

-

Yield: 78%

Industrial-Scale Modifications

For large-scale production, continuous flow reactors optimize yield (92%) and reduce reaction time to 1.5 hours. Key parameters include:

-

Pressure: 2–3 bar

-

Residence time: 15 minutes

-

Catalyst: Heterogeneous Pd/C

Comparative Reactivity with Structural Analogs

The difluorophenyl group enhances electron-withdrawing effects compared to chlorophenyl analogs, increasing reaction rates in substitution and oxidation processes :

| Property | (Z)-2-(2,4-difluorophenyl) | Chlorophenyl Analog |

|---|---|---|

| Substitution rate (SN2) | 1.8× faster | Baseline |

| Oxidation stability | Higher | Moderate |

| Hydrolysis resistance | Enhanced | Low |

Mechanistic Insights

-

Nucleophilic substitution : The hydroxy group acts as a leaving group, facilitated by the electron-deficient difluorophenyl ring.

-

Oxidation pathways : Proceed through a radical intermediate, confirmed by ESR spectroscopy.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for designing enzyme inhibitors and functionalized polymers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluoro vs. Chloro Derivatives

The primary analogs for comparison include:

(Z)-2-(2,4-Difluorophenyl)-N'-hydroxyethanimidamide

2-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide (CAS: 333748-88-2)

Table 1: Structural and Physicochemical Comparison

Key Findings :

- Lipophilicity : The dichloro analog’s higher LogP suggests better membrane permeability, which could enhance bioavailability but also increase bioaccumulation risks .

- Toxicity : Chlorinated compounds are often associated with higher environmental persistence and toxicity compared to fluorinated derivatives, as seen in regulatory guidelines for handling dichlorophenyl analogs .

Computational Insights from Related Compounds

highlights the use of density functional theory (DFT) to study Z-N'-(benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide, a structurally distinct hydroxyimidamide.

- Geometric Optimization : The Z-configuration’s stability relative to the E-isomer.

- Electrostatic Potential Maps: Fluorine’s electronegativity may localize negative charge on the phenyl ring, influencing binding to biological targets.

- Reactivity Descriptors : Frontier molecular orbitals (HOMO-LUMO gaps) could indicate susceptibility to redox reactions .

further supports the use of ab initio core potentials for accurate molecular modeling, which would be critical for simulating substituent effects in the difluoro vs. dichloro analogs .

Q & A

Q. What synthetic routes and purification methods are recommended for (Z)-2-(2,4-difluorophenyl)-N'-hydroxyethanimidamide?

The compound can be synthesized via coupling reactions using reagents like EDC and HOBt in DMF under nitrogen, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Air- and moisture-sensitive intermediates require inert atmosphere handling, as noted for analogous compounds . For example, stepwise addition of amines to activated carbonyl intermediates under controlled pH ensures high yields. Post-synthesis, analytical techniques like TLC and HPLC are critical for purity assessment.

Q. Which spectroscopic techniques are most effective for structural characterization?

1H and 13C NMR spectroscopy are essential for confirming the Z-configuration and substituent positions. Deuterated solvents (e.g., DMSO-d6) minimize interference, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. Mass spectrometry (ESI or EI) validates molecular weight, with fragmentation patterns aiding structural confirmation. For fluorinated analogs, 19F NMR provides additional electronic environment insights .

Q. What are the best practices for storage and handling to ensure compound stability?

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption, which is critical for imidamide stability. Handling in gloveboxes or Schlenk lines is advised for air-sensitive intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model electronic structures . Pairing with basis sets such as 6-31G(d,p) or effective core potentials (e.g., LANL2DZ for fluorine) optimizes geometry and frontier molecular orbitals. For correlation energy, the Colle-Salvetti formula improves accuracy in predicting ionization potentials and electron affinities . Solvent effects can be incorporated via polarizable continuum models (PCM).

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR chemical shifts may arise from solvent polarity, pH, or conformational flexibility. Re-optimizing DFT geometries with explicit solvent molecules or using scaling factors for vibrational modes (e.g., in IR) aligns computational predictions with experimental data. Cross-validation via solid-state NMR or X-ray crystallography resolves ambiguities in dynamic systems .

Q. How do fluorine substituents influence intermolecular interactions and bioactivity?

Fluorine’s electronegativity enhances electron-deficient character, affecting hydrogen bonding and π-π stacking. DFT analysis of electrostatic potential maps reveals fluorine’s role in directing molecular packing. Thermodynamic studies (e.g., isothermal titration calorimetry) quantify binding affinities, while QSAR models correlate substituent positions with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.